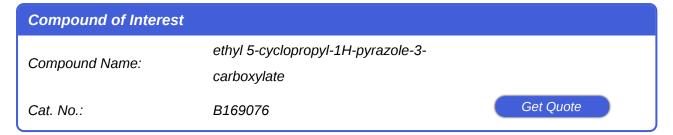


# Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide for Researchers

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An In-depth Overview of a Versatile Research Chemical and Building Block for Novel Therapeutics

### **Abstract**

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyrazole class of compounds, it serves as a crucial building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and a review of the known biological activities of structurally related compounds, positioning it as a valuable tool for researchers in the field. While specific biological data for this exact molecule is limited in public literature, the broader family of pyrazole-containing molecules has demonstrated significant anti-inflammatory and anticancer properties.

## **Chemical and Physical Properties**

**Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is a stable organic compound with the molecular formula C9H12N2O2. Its fundamental properties are summarized in the table below.



Property	Value	Source
CAS Number	133261-06-0	[1]
Molecular Formula	C9H12N2O2	[1]
Molecular Weight	180.20 g/mol	[1]
Predicted Melting Point	90-92 °C	[1]
Predicted Boiling Point	352.0 ± 30.0 °C	[1]
Predicted Density	1.256 ± 0.06 g/cm <sup>3</sup>	[1]

# Synthesis and Experimental Protocols

The synthesis of **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is typically achieved through a two-step process involving the initial formation of a  $\beta$ -ketoester intermediate, followed by a cyclization reaction with hydrazine.

# Synthesis of the Key Intermediate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate

The precursor, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is synthesized via a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate.

#### Experimental Protocol:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a solution of sodium ethoxide.
- Condensation Reaction: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this, add a mixture of cyclopropyl methyl ketone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise, maintaining the temperature below 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).



Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with a
weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The
organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure to yield the crude ethyl 4-cyclopropyl-2,4-dioxobutanoate, which can be
purified by column chromatography.

# Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

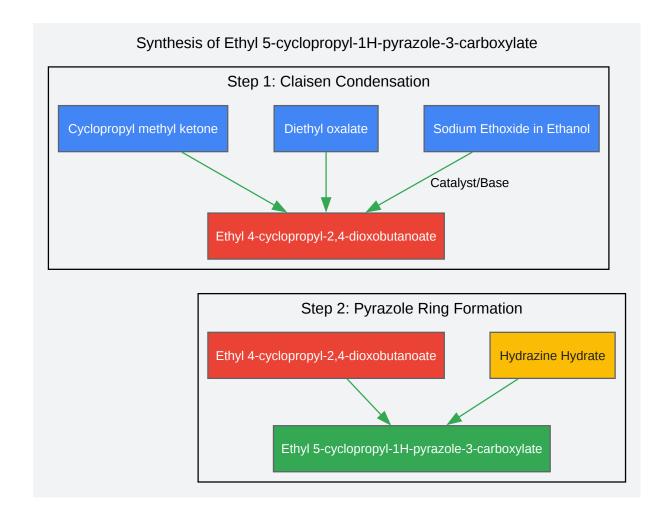
The final product is obtained by the cyclization of the  $\beta$ -ketoester intermediate with hydrazine hydrate.

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.[2][3]
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents)
  dropwise. The reaction is often exothermic and may require cooling to maintain a controlled
  temperature.
- Cyclization: After the addition, the reaction mixture is typically heated to reflux for several hours to drive the cyclization to completion.[2] The reaction progress can be monitored by TLC.
- Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is
  removed under reduced pressure. The resulting crude product can be purified by
  recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column
  chromatography on silica gel to afford pure ethyl 5-cyclopropyl-1H-pyrazole-3carboxylate.

Synthesis Workflow Diagram:





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Caption: Synthetic pathway for **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate**.

# Spectroscopic Characterization (Predicted and Analog-Based)

While the specific spectroscopic data for **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is not readily available in peer-reviewed literature, the expected spectral characteristics can be inferred from data on closely related analogs.



Spectroscopic Data	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the pyrazole C4-proton, and multiplets for the cyclopropyl ring protons. The N-H proton of the pyrazole ring will likely appear as a broad singlet.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the cyclopropyl ring.
Mass Spectrometry (MS)	The molecular ion peak (M+) corresponding to the molecular weight of 180.20.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretches of the pyrazole ring.

# **Biological Activities of Related Pyrazole Derivatives**

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. While **ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate** is primarily utilized as a research chemical and a synthetic intermediate, its structural motif suggests potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research.

## **Anti-inflammatory Activity**

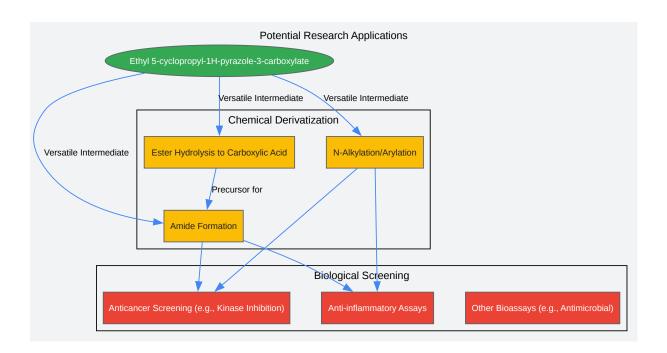
Numerous studies have demonstrated the potent anti-inflammatory properties of pyrazole derivatives.[2][3] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, various substituted ethyl 5-aryl-1H-pyrazole-3-carboxylates have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[2][3] This suggests that the core pyrazole-3-carboxylate structure is a promising scaffold for the development of novel anti-inflammatory agents.

## **Anticancer Activity**



The pyrazole nucleus is also a prominent feature in many anticancer agents. Derivatives of 3(5)-amino-pyrazole have been investigated as antitumor agents.[4] Furthermore, various pyrazole-based compounds have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

Potential Research Directions Diagram:



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Caption: Research potential of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

## Conclusion



Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a valuable research chemical with significant potential as a scaffold for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of related pyrazole derivatives make it an attractive starting point for medicinal chemistry campaigns targeting inflammatory diseases and cancer. This technical guide provides researchers with the essential information needed to synthesize, characterize, and further explore the potential of this versatile molecule. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential.

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